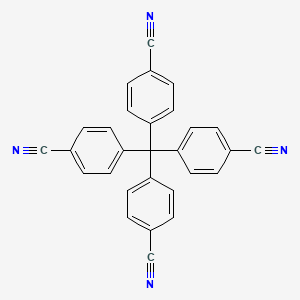

Tetrakis(4-cyanophenyl)methane

描述

属性

IUPAC Name |

4-[tris(4-cyanophenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGMLINTVQVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20413092 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121706-21-6 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Synthesis via Literature-Reported Methods

The compound Tetrakis(4-cyanophenyl)methane is often prepared following previously reported synthetic protocols that involve the functionalization of a methane core with four 4-cyanophenyl groups. The general approach includes:

- Starting from commercially available precursors.

- Using standard organic synthesis techniques without further purification of starting materials.

- Employing controlled reaction conditions to ensure the tetra-substitution pattern.

An example protocol involves the preparation of the monomer in a glove box, followed by polymerization with metal salts such as anhydrous ZnCl2, heating sealed ampoules at 400°C for extended periods (e.g., 48 hours), and subsequent purification steps involving water and acid washes to remove metal salts.

Synthetic Routes via Tetraazidation and Click Chemistry

A more recent and sophisticated approach to preparing derivatives of this compound involves multi-step functional group transformations, such as:

- Conversion of tetrakis(4-aminophenyl)methane to tetrakis(4-azidophenyl)methane via diazotization followed by azidation.

- Use of sodium azide under acidic conditions at low temperatures (-5°C) to achieve tetraazidation with moderate to high yields (~75%).

- Subsequent copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce triazole functionalities onto the phenyl rings.

This method allows for the synthesis of tetrakis(4-azidophenyl)methane and its derivatives, which can be further transformed into tetrakis(4-ethynylphenyl)methane and related compounds. The click reaction conditions typically involve solvents such as t-butanol/water or DMSO/water mixtures, copper sulfate, and sodium ascorbate as the reducing agent, with reaction temperatures around 70–100°C for 48–72 hours.

Polymerization and Porous Framework Formation

This compound serves as a monomer in the synthesis of porous aromatic frameworks (PAFs). Preparation methods of the monomer are closely linked to its polymerization performance, which is influenced by:

- The choice of polymerization method: microwave-assisted polymerization, ionothermal synthesis, or solvothermal methods.

- Reaction parameters such as temperature, time, solvent, catalyst, and monomer ratios.

For instance, microwave-assisted polymerization significantly reduces reaction time and enhances porosity (BET surface area ~947 m²/g), while ionothermal methods using molten salts as both solvent and catalyst can yield materials with even higher surface areas (~1109 m²/g). Two-step solvothermal methods involving s-tetrazine ring formation result in lower porosity (~572 m²/g), illustrating how preparation conditions of the monomer and polymerization affect the final material properties.

Comparative Data Table of Preparation Methods

化学反应分析

Types of Reactions: Tetrakis(4-cyanophenyl)methane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyanophenyl groups into other functional groups.

Substitution: The cyanophenyl groups can be substituted with other groups through reactions such as the Suzuki coupling reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium catalysts are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

科学研究应用

Chemical Applications

1.1 Building Block for Advanced Materials

TCM serves as a crucial building block in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are known for their high surface areas and tunable porosity, making them suitable for gas storage and separation applications. For instance, TCM has been employed in the formation of covalent triazine frameworks (CTFs), which exhibit exceptional nitrogen adsorption capabilities and can be tailored for specific gas uptake properties .

1.2 Synthesis of Covalent Organic Frameworks

TCM's ability to undergo self-condensation reactions under specific conditions allows it to form various network structures. Researchers have synthesized CTFs using TCM as a monomer, achieving high surface areas suitable for applications such as carbon dioxide capture and methane storage . The synthesis process often involves ionothermal conditions or the use of strong Brønsted acids to facilitate framework formation while minimizing decomposition .

Biological Applications

2.1 Drug Delivery Systems

The derivatives of TCM are being explored for their potential in biological imaging and drug delivery systems. The structural properties of TCM allow for modifications that enhance its compatibility with biological systems, making it a candidate for targeted drug delivery mechanisms. Studies indicate that TCM-based compounds can improve the efficacy of photodynamic therapy, where light-activated drugs are used to treat diseases like cancer .

Industrial Applications

3.1 Advanced Material Development

In industrial settings, TCM is utilized to develop advanced materials characterized by high surface areas and robust structural integrity. These materials have applications in catalysis, filtration systems, and as adsorbents in various chemical processes . The versatility of TCM allows researchers to modify its structure to optimize performance for specific industrial needs.

Comparative Analysis with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Tetrakis(4-bromophenyl)methane | Precursor for synthesizing TCM | Intermediate in organic synthesis |

| Tetrakis(4-phenyl)methane | Similar structure but different functional groups | Used in polymerization reactions |

| Tetrakis(4-ethynylphenyl)methane | Suitable for microporous organic polymers | Gas storage and separation |

The comparison highlights the unique properties of TCM that make it particularly valuable in scientific research and industrial applications.

Case Studies

5.1 Synthesis of Covalent Triazine Frameworks

A notable case study involved the synthesis of CTFs using TCM under ionothermal conditions, resulting in frameworks with high nitrogen BET surface areas. The study demonstrated that varying reaction conditions significantly impacted the structural integrity and gas adsorption properties of the resulting materials .

5.2 Drug Delivery Mechanisms

Another case study focused on the modification of TCM derivatives for use in drug delivery systems. Researchers investigated how changes in the chemical structure could enhance biocompatibility and targeting efficiency, leading to improved therapeutic outcomes in photodynamic therapy .

作用机制

The mechanism of action of tetrakis(4-cyanophenyl)methane involves its interaction with various molecular targets and pathways. In photodynamic therapy, for instance, its derivatives generate reactive oxygen species upon irradiation, leading to the destruction of targeted cells . The specific pathways and targets depend on the application and the functional groups present in the molecule.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

All tetrakis(phenyl)methane derivatives share a central tetrahedral core but differ in substituents, leading to distinct electronic, steric, and intermolecular interaction profiles. Key analogs include:

*Calculated based on C₂₅H₁₆N₄O₈. Reported values vary (e.g., 512.4 in refers to an ethane derivative) .

This compound

- Symmetry : Favors crystalline packing, advantageous for MOF/COF design.

Tetrakis(4-aminophenyl)methane

- Epoxy Curing : Improves epoxy resin toughness via hydrogen-bonding networks .

- COF Construction : Reacts with aldehydes (e.g., 1,3,6,8-tetrakis(4-formylphenyl)pyrene) to form 3D fluorescent COFs with 1290 m²/g surface area .

Tetrakis(4-nitrophenyl)methane

- Host-Guest Chemistry : Forms 14 solvates classified into diamondoid, rhombohedral, and solvent-rich groups. Exhibits reversible structural transformations upon solvent loss/uptake .

- C-H···O Networks : Stabilizes 2-fold interpenetrated diamondoid frameworks .

Tetrakis(4-ethynylphenyl)methane

- Porous Networks : Self-assembles into diamondoid crystals stabilized by C-H···π and π-π interactions. Unit cell parameters match experimental data (a = 21.4 Å, space group I4₁/a) .

- Thermal Stability: Superior to non-aromatic analogs due to phenyl stacking .

Tetrakis(4-bromophenyl)methane

Research Findings and Data Tables

Crystal Structure Adaptability

Comparative Reactivity and Stability

常见问题

Q. What are the common synthetic routes for preparing tetrakis(4-cyanophenyl)methane, and how is purity ensured during synthesis?

this compound is typically synthesized via multi-step organic reactions involving Cu(II)-mediated dehydrogenation or base-promoted condensation. For example, similar tetraaryl compounds are synthesized using Cu(II) catalysts under reflux conditions, followed by purification via column chromatography . Purity is assessed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) may also verify product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm molecular structure and substituent positions (e.g., aromatic protons at δ 7.0–7.5 ppm and nitrile carbons at ~110–120 ppm) .

- FT-IR : To identify nitrile (-C≡N) stretches (~2220 cm⁻¹) and aromatic C-H vibrations .

- Mass spectrometry : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF) .

Q. How does the electron-withdrawing cyano group influence the compound's reactivity?

The cyano group enhances electrophilicity at the aromatic rings, making them susceptible to nucleophilic attack. This property is critical in designing covalent organic frameworks (COFs), where the compound acts as a node for polymerization . Comparative studies with non-cyanated analogs (e.g., tetrakis(4-methylphenyl)methane) show reduced reactivity due to weaker electron withdrawal .

Advanced Research Questions

Q. How can this compound be optimized for use in porous materials like COFs?

The compound’s tetrahedral geometry and nitrile functional groups enable it to serve as a building block in COFs. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during polymerization .

- Linker design : Pairing with linear dialdehydes (e.g., terephthalaldehyde) creates stable imine-linked frameworks .

- Post-synthetic modifications : Hydrolysis of nitriles to carboxylates (via KOH/ethylene glycol reflux) introduces additional binding sites .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in crystal structures often arise from polymorphism or solvent inclusion. To address this:

- Single-crystal X-ray diffraction (SCXRD) : Use low-temperature data collection to minimize thermal motion artifacts.

- Computational modeling : Density functional theory (DFT) simulations predict stable conformers and validate experimental data .

Q. How do substituent variations (e.g., fluorine, chlorine) affect the compound's electronic properties?

Substituent effects are quantified via:

- Hammett constants : Fluorine (σₚ = +0.06) slightly withdraws electrons, while chlorine (σₚ = +0.23) has a stronger effect, altering redox potentials and absorption spectra .

- Cyclic voltammetry : Nitrile-substituted derivatives exhibit higher reduction potentials compared to halogenated analogs due to stronger electron withdrawal .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

Side reactions (e.g., over-oxidation or dimerization) are monitored via:

- In-situ spectroscopy : ReactIR tracks intermediate formation during Cu(II)-mediated synthesis .

- Kinetic studies : Varying catalyst loading and temperature identifies optimal conditions to suppress byproducts (e.g., 28% yield achieved at 100°C with 10 mol% Cu(II)) .

Methodological Considerations

Q. Table 1: Comparative Properties of this compound and Analogues

| Compound | Substituent | Melting Point (°C) | Solubility (DMF) | λₘₐₓ (nm) |

|---|---|---|---|---|

| This compound | -C≡N | >300 (dec.) | High | 280 |

| Tetrakis(4-fluorophenyl)methane | -F | 275–280 | Moderate | 265 |

| Tetrakis(4-chlorophenyl)methane | -Cl | 290–295 | Low | 270 |

| Data derived from thermal gravimetric analysis (TGA) and UV-vis spectroscopy . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。